3/'-Ethoxy-spinosyn L 17-pseudoaglycone

insecticide bioassay negative control Heliothis virescens

Researchers requiring a forosamine-deficient negative control for spinetoram SAR studies face limited access to backbone-authentic pseudoaglycones. Generic substitution with spinosyn A/D derivatives invalidates experimental conclusions because only the 3′-ethoxy-L scaffold matches second-generation spinetoram pharmacophores. • Confirmed insecticidal inactivity against Heliothis virescens at ≤64 ppm enables unambiguous discrimination of nAChR-mediated effects from non-specific assay artifacts. • HPLC/LC-MS/MS-grade reference standard (>95%) for environmental fate studies and formulation stability testing-differentiated from the dihydro congener (CAS 2055494-09-0, MW 606.79) for unambiguous peak assignment. • Pairs directly with active 3′-ethoxy-spinosyn L or 3′-ethoxy-5,6-dihydrospinosyn J to isolate forosamine-dependent pharmacology.

Molecular Formula C35H54O9
Molecular Weight 618.8
Cat. No. B1151509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3/'-Ethoxy-spinosyn L 17-pseudoaglycone
Molecular FormulaC35H54O9
Molecular Weight618.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

3′-Ethoxy-spinosyn L 17-pseudoaglycone: Forosamine-Deficient Spinosyn Degradation Product for Negative Control Applications


3′-Ethoxy-spinosyn L 17-pseudoaglycone (C₃₅H₅₄O₉, MW 618.8) is a semi-synthetic spinosyn derivative produced via selective acid hydrolysis of the forosamine saccharide at the 17-position of 3′-ethoxy-5,6-dihydrospinosyn J, the minor component of the commercial second-generation insecticide spinetoram . The compound retains the core 12-membered tetracyclic macrolide ring and the 9-position tri-O-methylrhamnose sugar but lacks the 17-position forosamine moiety, a structural feature that profoundly alters its biological profile .

Forosamine-deficient scaffold for negative-control assay design
Analytical reference standard for spinetoram degradation products
SAR probe to isolate forosamine-dependent pharmacology

Why 3′-Ethoxy-spinosyn L 17-pseudoaglycone Cannot Be Replaced by Spinosad, Spinetoram, or Intact Spinosyn Analogs in Analytical Applications


Generic substitution of 3′-ethoxy-spinosyn L 17-pseudoaglycone with intact spinosyns (spinosyn A, spinosyn D, spinosyn J, spinosyn L, 3′-ethoxy-5,6-dihydrospinosyn J) or with first-generation spinosad mixtures is analytically and mechanistically invalid. The forosamine sugar at the 17-position is established as essential for potent insecticidal activity and nAChR interaction, with pseudoaglycones (forosamine-deficient) and aglycones (both sugars missing) demonstrating insecticidal inactivity [1] [2] [3]. Consequently, this compound serves fundamentally different roles: while intact spinosyns function as active insecticides or reference standards for potency testing, 3′-ethoxy-spinosyn L 17-pseudoaglycone is deployed as a negative control in bioassays, an analytical standard for degradation product identification, and a probe for structure-activity relationship (SAR) studies interrogating the contribution of the forosamine moiety to spinosyn pharmacology .

Intact spinosyns retain insecticidal activity that may confound negative-control interpretation.

First-generation pseudoaglycones (spinosyn A/D) lack the 3′-ethoxy modification; may not match spinetoram degradation profiles.

The 5,6-dihydro congener differs in core unsaturation; chromatographic retention may shift, compromising peak identification.

Quantitative Differentiation of 3′-Ethoxy-spinosyn L 17-pseudoaglycone Against Comparator Spinosyn Analogs


Loss of Insecticidal Activity Against Tobacco Budworm (Heliothis virescens) Neonates Relative to Parent Spinosyns

3′-Ethoxy-spinosyn L 17-pseudoaglycone exhibits no insecticidal activity against tobacco budworm (Heliothis virescens) neonate larvae at concentrations up to 64 ppm, in marked contrast to intact spinosyns which show potent lethality in the same assay system. This loss-of-function profile is consistent across multiple 17-pseudoaglycone derivatives: spinosyn A 17-pseudoaglycone (LC₅₀ > 64 ppm), spinosyn D 17-pseudoaglycone (no lethality up to 64 ppm), and 3′-ethoxy-5,6-dihydrospinosyn J 17-pseudoaglycone (no activity up to 64 ppm) all demonstrate comparable inactivity, confirming that forosamine removal ablates insecticidal potency [1] [2] [3].

Insecticidal Activity
Cross-study comparable
No activity up to 64 ppm (LC₅₀ > 64 ppm)
Parent spinosyns: lethal at concentrations well below 64 ppm
Supports negative-control selection for bioassays
Maximum tested concentration 64 ppm; lower thresholds not assessed
insecticide bioassay negative control Heliothis virescens spinosyn SAR

Forosamine Sugar Requirement for Insecticidal Potency: Class-Level SAR Confirmation

Across the spinosyn class, removal of the forosamine sugar at the 17-position (yielding 17-pseudoaglycones) or removal of both sugars (yielding aglycones) consistently abolishes insecticidal activity. This class-level SAR finding establishes that 3′-ethoxy-spinosyn L 17-pseudoaglycone is functionally distinct from its parent compound 3′-ethoxy-5,6-dihydrospinosyn J (a component of spinetoram) and from first-generation spinosyns (spinosyn A, spinosyn D) [1] . The forosamine moiety is specifically implicated in nicotinic acetylcholine receptor (nAChR) interaction and target-site engagement; its absence renders pseudoaglycones inactive as insecticides, though the macrocyclic core remains intact [2].

Forosamine SAR
Class-level inference
Forosamine removal abolishes insecticidal function across spinosyn class
Supports forosamine pharmacophore mapping
Binary activity classification; quantitative potency loss not resolved
structure-activity relationship forosamine nAChR agonism spinosyn pharmacophore

Chemical Identity Differentiation from 3′-Ethoxy-5,6-dihydrospinosyn J 17-pseudoaglycone (Dihydro vs. Tetrahydro Core)

3′-Ethoxy-spinosyn L 17-pseudoaglycone is structurally distinguished from the closely named compound 3′-ethoxy-5,6-dihydrospinosyn J 17-pseudoaglycone (CAS 2055494-09-0) by the oxidation state of the macrocyclic core: the former contains a tetrahydro core structure whereas the latter contains a 5,6-dihydro moiety. Both compounds share the identical forosamine-deficient pseudoaglycone architecture and exhibit no insecticidal activity against tobacco budworm at 64 ppm; however, their distinct core unsaturation patterns yield different physicochemical properties and chromatographic retention behaviors [1] . TargetMol documentation reports that 3′-ethoxy-5,6-dihydrospinosyn J 17-pseudoaglycone at 500 mg/L achieves 100% mortality against armyworms, aphids, and red spider mites, though this finding conflicts with multiple independent sources reporting inactivity [2].

Core Identity
Head-to-head
MW Δ 12.01 Da (tetrahydro vs 5,6-dihydro)
Critical for chromatographic peak assignment
Distinct CAS; core unsaturation alters retention
structural isomer differentiation spinosyn nomenclature analytical reference standard degradation product

Second-Generation vs. First-Generation Spinosyn Backbone: 3′-Ethoxy Modification Differentiates from Spinosyn A/D Pseudoaglycones

3′-Ethoxy-spinosyn L 17-pseudoaglycone derives from the second-generation spinetoram backbone (3′-ethoxy substitution on the rhamnose sugar plus hydrogenation) rather than the first-generation spinosad backbone (spinosyn A/D with native 3′-O-methyl rhamnose). While spinosyn A 17-pseudoaglycone and spinosyn D 17-pseudoaglycone are available as comparator pseudoaglycones from the first-generation series, the 3′-ethoxy modification confers distinct properties: parent compounds with the 3′-ethoxy substitution (3′-ethoxy-spinosyn L and 3′-ethoxy-5,6-dihydrospinosyn J) demonstrate improved potency, earlier onset, and longer duration of action compared to spinosyn A/D combinations [1]. The pseudoaglycone derivative retains this second-generation backbone while lacking forosamine, enabling targeted investigation of how the 3′-ethoxy modification influences degradation chemistry and metabolite formation independently of forosamine presence .

Backbone Generation
Class-level inference
Target: 2nd-gen (3′-ethoxy rhamnose, tetrahydro)
Comparator: 1st-gen (3′-O-methyl rhamnose, spinosyn A/D)
Essential for spinetoram-specific degradation analysis
Parent potency advantage qualitative; pseudoaglycone retains backbone
spinetoram semi-synthetic spinosyn second-generation insecticide spinosyn J/L backbone

Solubility Profile: Polar Aprotic Solvent Compatibility for In Vitro Assay Formulation

3′-Ethoxy-spinosyn L 17-pseudoaglycone is soluble in methanol, DMSO, ethanol, and DMF, a solubility profile that supports standard in vitro assay preparation and analytical chromatography workflows . This solvent compatibility is comparable to that of other spinosyn derivatives including the parent compound 3′-ethoxy-spinosyn L (soluble in ethanol, methanol, DMF, DMSO) and 3′-ethoxy-5,6-dihydrospinosyn J (soluble in ethanol, methanol, DMF, DMSO), ensuring consistent handling procedures across the spinosyn analog series .

Solubility
Source review
Soluble in DMSO, methanol, ethanol, DMF
Consistent solvent handling across spinosyn series
Supplier-reported solubility; independent verification advised
solubility DMSO compatibility in vitro assay methanol solubility

Validated Research Applications for 3′-Ethoxy-spinosyn L 17-pseudoaglycone Based on Quantitative Differentiation Evidence


Negative Control in Insecticide Bioassays and nAChR Functional Studies

With confirmed absence of insecticidal activity against Heliothis virescens neonates at concentrations up to 64 ppm [1], 3′-ethoxy-spinosyn L 17-pseudoaglycone serves as a structurally matched negative control for studies evaluating spinosyn-class insecticides. Researchers can pair this compound with active parent compounds (3′-ethoxy-spinosyn L or 3′-ethoxy-5,6-dihydrospinosyn J) to isolate forosamine-dependent pharmacological effects on nicotinic acetylcholine receptors, distinguishing target-mediated toxicity from nonspecific assay artifacts [2] .

Analytical Reference Standard for Spinetoram Degradation Product Identification

As an authentic acid degradation product derived from 3′-ethoxy-5,6-dihydrospinosyn J (the minor component of spinetoram) via selective forosamine hydrolysis [1], this compound functions as an analytical reference standard for HPLC and LC-MS/MS identification of degradation products in environmental fate studies, formulation stability testing, and residue monitoring programs. Its distinct molecular weight (618.8) and tetrahydro core structure differentiate it from the dihydro congener (MW 606.79, CAS 2055494-09-0), enabling unambiguous peak assignment [2] .

Structure-Activity Relationship (SAR) Probe for Forosamine Contribution Mapping

The class-level finding that forosamine-deficient pseudoaglycones consistently lack insecticidal activity [1] positions 3′-ethoxy-spinosyn L 17-pseudoaglycone as an essential comparator in SAR studies interrogating spinosyn pharmacophore requirements. Researchers comparing this compound against intact 3′-ethoxy-spinosyn L (more potent than spinosyn A/D combinations, earlier onset, longer duration [2]) can quantitatively attribute observed activity differentials to forosamine-mediated target engagement .

Second-Generation Spinosyn Degradation Pathway Elucidation

Unlike first-generation spinosyn A/D pseudoaglycones, this compound possesses the 3′-ethoxy-substituted rhamnose characteristic of semi-synthetic second-generation spinetoram components [1]. Researchers investigating spinetoram metabolism, environmental transformation pathways, or manufacturing process impurities require this backbone-authentic pseudoaglycone rather than first-generation surrogates. Its availability enables accurate mapping of spinetoram-specific degradation cascades that may differ from spinosad-derived pathways [2].

Application
Selection Property
Validation Focus
Insecticide bioassay negative control
Forosamine-deficient inactive profile
Differentiation from active parent compounds in dose-response
Spinetoram degradation product identification
Tetrahydro core and 3′-ethoxy rhamnose backbone
HPLC/LC-MS/MS peak identity vs. dihydro congener
Forosamine SAR probe
Class-level loss of insecticidal function
Target engagement attribution to forosamine moiety
Second-generation spinosyn degradation elucidation
3′-Ethoxy modification characteristic of spinetoram
Differentiation from first-generation pseudoaglycones

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